5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one
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Overview
Description
5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one is an organic compound with a complex structure that includes multiple phenyl groups and a hydroxy group
Preparation Methods
The synthesis of 5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones under basic conditions, followed by cyclization and further functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxy groups, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways.
Comparison with Similar Compounds
5-Hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one can be compared with other similar compounds, such as:
(1E)-5-Hydroxy-1-(4-methoxyphenyl)-1-penten-3-one: This compound has a similar structure but differs in the length and saturation of the carbon chain.
(5R)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one: This compound has a different substitution pattern on the phenyl ring and a longer carbon chain.
The uniqueness of this compound lies in its specific arrangement of functional groups and phenyl rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
138628-56-5 |
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Molecular Formula |
C30H24O3 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-hydroxy-1-(4-methoxyphenyl)-3,4,5-triphenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C30H24O3/c1-33-26-19-17-23(18-20-26)28(31)21-27(22-11-5-2-6-12-22)29(24-13-7-3-8-14-24)30(32)25-15-9-4-10-16-25/h2-21,32H,1H3 |
InChI Key |
SKXGLEGGBSKFIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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